molecular formula C17H24BrN B8361625 5-bromo-N-(4,4-dimethylcyclohexyl)-2,3-dihydro-1H-inden-1-amine

5-bromo-N-(4,4-dimethylcyclohexyl)-2,3-dihydro-1H-inden-1-amine

Cat. No. B8361625
M. Wt: 322.3 g/mol
InChI Key: SOPWEQQHTJMDOS-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

To a slurry of 5-bromo-1-indanone (0.449 g; 2.13 mmol) and 4,4-dimethylcyclohexanamine (2.24 mmol; Note 1) under N2 was added Ti(OiPr)4 (0.94 mL; 3.2 mmol) via syringe. The mixture was stirred 16 h at room temperature, a solution of NaBH3CN (0.134 g; 2.13 mmol) in EtOH (5 mL) was added and stirring continued an additional 4 h. Water was added and the whole was filtered through a pad of Celite (washed 2×EtOH, 2×THF). Combine filtrate and washings were concentrated in vacuo, the residue was taken up in CH2Cl2 and stirred under 1N NaOH for 1 h. Layers were separated, the aqueous layer was extracted with CH2Cl2 (×2), combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in MeOH/THF/HOAc (15/3/0.3 mL respectively), NaBH3CN (0.134 g; 2.13 mmol) was added and the mixture was stirred at room temperature overnight. After 17 h the mixture was concentrated in vacuo, partitioned between CH2Cl2/1N NaOH and the layers were separated. The aqueous layer was extracted with CH2Cl2 (×2), combined organics were washed (water, brine), dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash chromatography (EtOAc/hexanes; Note 2), affording the title compound as a pale yellow syrup. LC/MS (method A) tR 1.79 min; m/z 322, 324 (M+H, Br isotopes).
Quantity
0.449 g
Type
reactant
Reaction Step One
Quantity
2.24 mmol
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
catalyst
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.134 g
Type
reactant
Reaction Step Four
Name
MeOH THF HOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=O)[CH2:6][CH2:5]2.[CH3:12][C:13]1([CH3:20])[CH2:18][CH2:17][CH:16]([NH2:19])[CH2:15][CH2:14]1.[BH3-]C#N.[Na+].O>CCO.CO.C1COCC1.CC(O)=O.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([NH:19][CH:16]1[CH2:17][CH2:18][C:13]([CH3:20])([CH3:12])[CH2:14][CH2:15]1)[CH2:6][CH2:5]2 |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0.449 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)=O
Name
Quantity
2.24 mmol
Type
reactant
Smiles
CC1(CCC(CC1)N)C
Name
Quantity
0.94 mL
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
0.134 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.134 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
MeOH THF HOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.C1CCOC1.CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued an additional 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the whole was filtered through a pad of Celite (washed 2×EtOH, 2×THF)
CONCENTRATION
Type
CONCENTRATION
Details
Combine filtrate and washings were concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred under 1N NaOH for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (×2)
WASH
Type
WASH
Details
combined organics were washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
After 17 h the mixture was concentrated in vacuo
Duration
17 h
CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2/1N NaOH
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (×2)
WASH
Type
WASH
Details
combined organics were washed (water, brine)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (EtOAc/hexanes; Note 2)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)NC1CCC(CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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